Predicted Physicochemical Differentiation: 6-(3-Methylphenoxy)pyridin-3-OL Versus 6-(3-Fluorophenoxy)pyridin-3-OL
Computational analysis reveals a significant divergence in lipophilicity between 6-(3-Methylphenoxy)pyridin-3-OL and its 3-fluoro-substituted analog [1]. The methyl substituent confers substantially higher predicted logP values compared to the electron-withdrawing fluorine atom, which translates to differential membrane permeability and solubility profiles.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.82 (predicted) |
| Comparator Or Baseline | 6-(3-Fluorophenoxy)pyridin-3-OL: cLogP = 2.11 (predicted) |
| Quantified Difference | Δ cLogP = 0.71 log units |
| Conditions | Calculated using XLogP3 algorithm; in silico prediction |
Why This Matters
A 0.71 logP difference represents a ~5-fold difference in predicted partition coefficient, which critically influences compound selection for assays requiring specific membrane permeability profiles or for synthetic sequences sensitive to solubility characteristics.
- [1] PubChem. 6-(3-Methylphenoxy)pyridin-3-OL and 6-(3-Fluorophenoxy)pyridin-3-OL: Predicted cLogP values via XLogP3. National Center for Biotechnology Information. View Source
